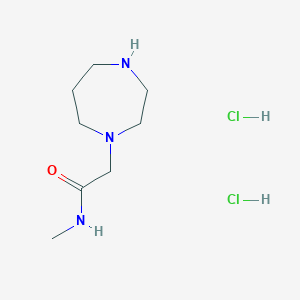

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, also known as DMAMCL, is a chemical compound that belongs to the class of diazepanes. It is a white crystalline powder that is soluble in water and is used in scientific research applications. DMAMCL is synthesized using a specific method and has a distinct mechanism of action that produces biochemical and physiological effects.

Aplicaciones Científicas De Investigación

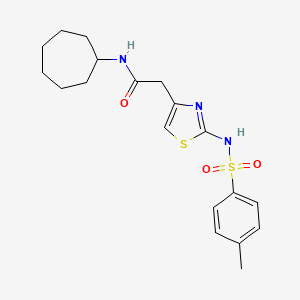

Facile Access to New Diazepines Derivatives

A study by Ahumada et al. (2016) describes a one-pot double condensation reaction leading to the formation of diazepine derivatives, specifically 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, among others. These compounds were characterized by elemental analysis, FT-IR, and NMR spectroscopy, with their structures confirmed via X-ray diffraction, illustrating a method for synthesizing diazepine derivatives with potential applications in various fields (Ahumada et al., 2016).

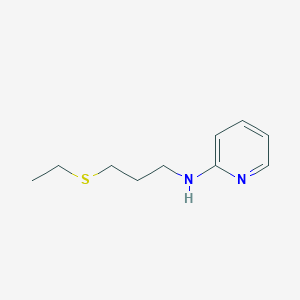

Mechanism and Stereochemistry of β-Lactam Derivatives Formation

Wang et al. (2001) investigated the synthesis of β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, providing insight into the mechanism and stereochemistry of these reactions. This research contributes to the understanding of how diazepine derivatives can be chemically manipulated, offering pathways to new pharmaceutical compounds (Wang et al., 2001).

New Benzodiazepine Molecule and Diorganotin(IV)chlorides Interactions

A study by Garoufis et al. (2015) synthesized a new benzodiazepine molecule and explored its reactions with dialkyltin(IV)dichlorides. This work showcases the potential of diazepine derivatives in forming complexes with metals, suggesting applications in materials science and catalysis (Garoufis et al., 2015).

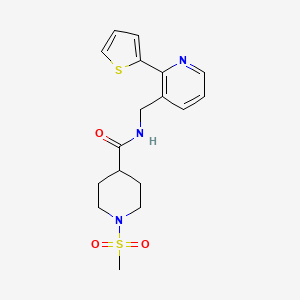

Synthesis of Benzo[e][1,4]diazepin-3-ones

Geng et al. (2019) reported a novel synthesis route for benzo[e][1,4]diazepin-3-ones, demonstrating a formal [4 + 2+1] annulation process. This research highlights the versatility of diazepine compounds in organic synthesis, paving the way for the development of new drugs and materials (Geng et al., 2019).

Propiedades

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-methylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPJVKPNKGJQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)

![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)